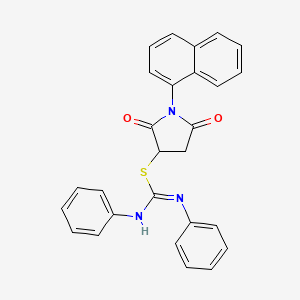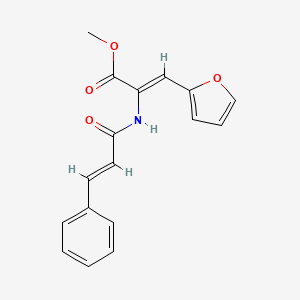
1-(1-naphthyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diphenylimidothiocarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-naphthyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diphenylimidothiocarbamate, also known as NDIC, is a synthetic compound that has been widely studied in the field of medicinal chemistry. NDIC has shown promising results in various scientific research applications due to its unique chemical structure and mechanism of action.
作用機序
1-(1-naphthyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diphenylimidothiocarbamate exerts its biological effects by inhibiting the activity of various enzymes and proteins involved in cancer cell proliferation and inflammation. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that promote inflammation. This compound has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. This compound has also been shown to reduce the expression of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
実験室実験の利点と制限
1-(1-naphthyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diphenylimidothiocarbamate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has also been extensively studied in vitro and in vivo, making it a well-characterized compound. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in some experiments. This compound also has a relatively short half-life, which can limit its effectiveness in some experiments.
将来の方向性
There are several future directions for the study of 1-(1-naphthyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diphenylimidothiocarbamate. One potential direction is the development of this compound analogs with improved solubility and half-life. Another potential direction is the study of this compound in combination with other anticancer drugs to enhance its effectiveness. This compound could also be studied further for its potential use in the treatment of other diseases such as diabetes and cardiovascular disease. Overall, this compound has shown great potential for use in the treatment of various diseases, and further research is needed to fully explore its therapeutic potential.
合成法
1-(1-naphthyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diphenylimidothiocarbamate is synthesized by the reaction of 1-naphthylamine with carbon disulfide and sodium hydroxide to form 1-naphthylisothiocyanate. This intermediate is then reacted with pyrrolidine and diphenylamine to form this compound.
科学的研究の応用
1-(1-naphthyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diphenylimidothiocarbamate has been extensively studied for its potential use in the treatment of various diseases. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. This compound has been studied in vitro and in vivo for its potential use in the treatment of breast cancer, lung cancer, and liver cancer. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
(1-naphthalen-1-yl-2,5-dioxopyrrolidin-3-yl) N,N'-diphenylcarbamimidothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N3O2S/c31-25-18-24(26(32)30(25)23-17-9-11-19-10-7-8-16-22(19)23)33-27(28-20-12-3-1-4-13-20)29-21-14-5-2-6-15-21/h1-17,24H,18H2,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXJWJCWKUJMRGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC3=CC=CC=C32)SC(=NC4=CC=CC=C4)NC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N,N'-[(10-oxo-9,10-dihydroanthracene-9,9-diyl)di-4,1-phenylene]bis(2-nitrobenzamide)](/img/structure/B5136401.png)

![5-(3,4,5-trimethoxyphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5136407.png)
![benzyl 2-{[(4-bromophenyl)amino]carbonyl}-4-hydroxy-1-pyrrolidinecarboxylate](/img/structure/B5136413.png)
![(3,5-dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine](/img/structure/B5136429.png)
![2-methoxy-5-({3-(4-methylphenyl)-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid](/img/structure/B5136444.png)


![5-[4-(dimethylamino)benzylidene]-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5136457.png)
![N-{5-[(4-cyclohexylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B5136459.png)
